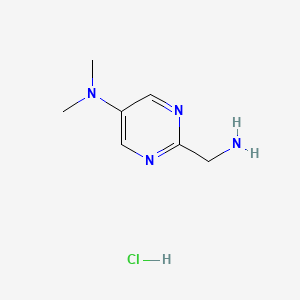

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

Description

BenchChem offers high-quality 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-11(2)6-4-9-7(3-8)10-5-6;/h4-5H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXUHLULVVEQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(N=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717144 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260883-43-9 | |

| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For correspondence: [A placeholder for contact information]

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the diverse array of pyrimidine-based building blocks, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride has emerged as a compound of significant interest for the synthesis of targeted therapies. This technical guide provides a comprehensive overview of this molecule, designed for researchers, scientists, and drug development professionals. While detailed experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from related structures and general principles of medicinal chemistry to provide a robust framework for its utilization. We will explore its chemical identity, propose a logical synthetic strategy based on analogous reactions, discuss its potential applications with a focus on kinase inhibition, and outline methodologies for its characterization and safe handling.

Introduction: The Prominence of the Aminopyrimidine Scaffold

The aminopyrimidine core is a privileged scaffold in drug discovery, largely due to its ability to mimic the purine base adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows aminopyrimidine derivatives to function as competitive inhibitors in the ATP-binding pocket of a vast array of enzymes, most notably protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention.

The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling medicinal chemists to meticulously tailor the potency, selectivity, and pharmacokinetic properties of drug candidates. 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride offers three key points of diversification: the 2-aminomethyl group, the 5-amino group, and the pyrimidine ring itself, making it a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity and properties of a building block is fundamental to its effective use.

| Identifier | Value | Source |

| Chemical Name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride | IUPAC Nomenclature |

| CAS Number | 944902-83-4, 1260883-43-9 | Chemical Abstracts Service[1][2] |

| Free Base CAS | 910380-79-9 | Chemical Abstracts Service[3] |

| Molecular Formula | C₇H₁₃ClN₄ | N/A |

| Molecular Weight | 188.66 g/mol | N/A |

| Canonical SMILES | CN(C)c1cncnc1CN.Cl | N/A |

| InChI Key | UCOJRMUXINJKOS-UHFFFAOYSA-N | IUPAC |

Note: While multiple CAS numbers exist for the hydrochloride salt, they refer to the same chemical entity.

Due to the limited availability of public experimental data for this specific compound, a comprehensive table of physicochemical properties cannot be provided. However, based on the structure, certain properties can be inferred:

-

Solubility: As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited.

-

pKa: The molecule possesses multiple basic centers: the primary amine of the aminomethyl group, the dimethylamino group, and the pyrimidine ring nitrogens. The primary amine is expected to be the most basic site.

-

Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

Synthesis and Derivatization Strategies

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway is illustrated below. The target molecule can be derived from a key intermediate, a pyrimidine with a protected amine or a precursor to the aminomethyl group.

Caption: Retrosynthetic analysis of the target molecule.

General Synthetic Protocol (Hypothetical)

The following is a generalized, multi-step protocol based on the synthesis of similar aminopyrimidines. This is a hypothetical procedure and would require experimental optimization and validation.

-

Step 1: Pyrimidine Ring Formation. The pyrimidine core can be constructed via the condensation of a suitable three-carbon precursor with a guanidine derivative. For instance, the reaction of an appropriately substituted acrylonitrile with N,N-dimethylguanidine.

-

Step 2: Introduction of the Aminomethyl Precursor. A common strategy is to introduce a cyano group at the 2-position of the pyrimidine ring, which can then be reduced to the aminomethyl group.

-

Step 3: Reduction of the Nitrile. The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel). This step often requires protection of other reactive functional groups.

-

Step 4: Deprotection and Salt Formation. If protecting groups were used, they are removed in this step. The final hydrochloride salt is then formed by treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Derivatization Potential

The true value of this building block lies in its potential for derivatization at the primary amine. This functionality serves as a versatile handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).

Caption: Key derivatization reactions of the primary amine.

Applications in Drug Discovery: A Focus on Kinase Inhibition

As previously mentioned, aminopyrimidine derivatives are potent kinase inhibitors. The 2-amino group of the pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, anchoring the inhibitor. The substituents at other positions then explore different pockets of the active site to enhance potency and selectivity.

While specific examples utilizing 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride are not prevalent in the literature, its structural motifs are found in known kinase inhibitors. For instance, derivatives of 2-aminopyrimidine are known to inhibit a variety of kinases, including but not limited to:

-

Janus Kinases (JAKs): Selective JAK2 inhibitors are sought after for the treatment of myeloproliferative neoplasms.

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.

-

Bruton's Tyrosine Kinase (BTK): Important in B-cell malignancies.

-

Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle and targets in oncology.

The derivatization of the aminomethyl group can lead to the introduction of moieties that can interact with the solvent-exposed region of the kinase active site or with other nearby residues, which can significantly impact the inhibitor's profile.

Caption: Generalized binding mode of aminopyrimidine kinase inhibitors.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical intermediate used in drug development. The following techniques are recommended for the analysis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in pharmaceutical development. A general reverse-phase HPLC method could be developed with the following parameters, which would require optimization:

| Parameter | Suggested Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

Method Validation: A developed HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the aminomethyl group, and the methyl protons of the dimethylamino group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z 153.11.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic stretches for N-H bonds of the primary amine and its hydrochloride salt, as well as C-N and aromatic C=N and C=C bonds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is not widely available, general precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically classified as irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

-

Conclusion

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is a promising and versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. While a comprehensive public dataset for this specific molecule is limited, this guide provides a framework for its synthesis, characterization, and application based on established principles of medicinal and synthetic chemistry. As research in targeted therapies continues to expand, the utility of such strategically functionalized heterocyclic intermediates will undoubtedly grow, making a thorough understanding of their properties and reactivity essential for the modern drug discovery scientist.

References

Due to the limited availability of specific literature for the title compound, this reference list includes sources for related compounds and general methodologies.

-

PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]

-

PubChem. 2-Pyrimidinemethanamine. [Link]

- Google Patents. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

PubChem. Pyrimidin-5-amine. [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

Growing Science. Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. [Link]

- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

Sources

An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride, a heterocyclic amine of growing interest in medicinal chemistry and drug discovery. This document will delve into its chemical properties, molecular structure, and its significance as a building block in the synthesis of targeted therapeutic agents.

Core Molecular Attributes

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is a pyrimidine derivative characterized by the presence of an aminomethyl group at the 2-position and a dimethylamino group at the 5-position of the pyrimidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

Chemical Structure and Isomeric Forms

It is crucial to distinguish between the primary compound of interest and its isomers, as the position of functional groups on the pyrimidine ring significantly influences the molecule's chemical reactivity and biological activity.

Primary Compound:

-

Systematic Name: 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

-

Structure: The aminomethyl group is at position 2, and the dimethylamino group is at position 5.

Key Isomer:

-

Systematic Name: 5-(Aminomethyl)-N,N-dimethylpyrimidin-2-amine

-

Structural Difference: The positions of the aminomethyl and dimethylamino groups are swapped.

This guide will focus on the former, 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride.

Physicochemical Properties

A clear understanding of the physicochemical properties is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClN₄ | [1], [2] |

| Molecular Weight | 188.66 g/mol | [1], [2] |

| CAS Number | 1260883-43-9 or 944902-83-4 | [1], [2] |

| MDL Number | MFCD11101322 | [1] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Sealed in a dry, room temperature environment | [1] |

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines like 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine is a cornerstone of heterocyclic chemistry. While specific, proprietary synthesis routes for this exact molecule are not always publicly detailed, general methodologies for the preparation of aminopyrimidines can be inferred from the chemical literature.

A common approach involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversions. For instance, a plausible synthetic pathway could involve the condensation of a suitable three-carbon precursor with a guanidine derivative, followed by modification of the substituents.

The reactivity of this molecule is primarily dictated by its functional groups: the primary amine of the aminomethyl group and the tertiary amine of the dimethylamino group, as well as the nitrogen atoms within the pyrimidine ring. The primary amine is a key reactive handle for introducing the molecule into larger scaffolds through amide bond formation, reductive amination, or other amine-specific chemistries.

Applications in Drug Discovery and Medicinal Chemistry

Aminopyrimidine scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. They are often utilized as core structures in the design of kinase inhibitors, owing to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.

While specific applications of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride are still emerging, its structural motifs are present in compounds targeting various disease areas. For example, derivatives of N-phenylpyrimidin-2-amine have been explored as potent and selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[4][5] The 2-substituted aniline pyrimidine framework is also a recognized scaffold in the development of anti-tumor agents, including Mer/c-Met dual inhibitors.[6]

The strategic placement of the aminomethyl and dimethylamino groups on the pyrimidine ring of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride provides medicinal chemists with versatile points for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols and Handling

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride. Based on GHS classifications for similar compounds, it may cause skin and eye irritation and could be harmful if swallowed.[1] Therefore, the use of personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. All handling should be performed in a well-ventilated fume hood.

Solubility

The hydrochloride salt form generally imparts good solubility in polar solvents such as water, methanol, and ethanol. However, empirical determination of solubility in specific buffer systems is recommended for biological assays.

Characterization Workflow

The identity and purity of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride should be confirmed using standard analytical techniques.

Caption: Standard analytical workflow for the characterization of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride.

Conclusion

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its well-defined structure and reactive functional groups make it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, safe handling procedures, and appropriate analytical characterization is paramount to its successful application in research and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4658047, 2-Pyrimidinemethanamine. Retrieved from [Link][7]

-

Anistarlab (n.d.). 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride. Retrieved from [Link][2]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 578965, N,N-dimethylpyrimidin-5-amine. Retrieved from [Link][8]

-

Google Patents (2000). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Retrieved from [9]

-

He, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1133-1141. [Link][4]

-

He, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed. [Link][5]

-

Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(15), 5821. [Link][6]

Sources

- 1. 1260883-43-9|2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 5-(aminomethyl)-N,N-dimethylpyrimidin-2-amine dihydrochloride | 1461706-98-8 [sigmaaldrich.com]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride for Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles and field-proven methodologies.

Nomenclature and Structural Elucidation

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is a pyrimidine derivative characterized by an aminomethyl group at the 2-position and a dimethylamino group at the 5-position of the pyrimidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for pharmaceutical development.

Systematic IUPAC Name: 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

CAS Numbers: 944902-83-4, 1260883-43-9[1][2]

Molecular Formula: C₇H₁₃ClN₄[1][2]

Molecular Weight: 188.66 g/mol [1][2]

The structural framework, featuring multiple nitrogen atoms, provides sites for hydrogen bonding and potential coordination with biological targets, making it a valuable scaffold in drug design.[3]

Physicochemical Properties: A Comparative Analysis

While specific experimental data for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is not extensively reported in public literature, we can infer its properties based on related aminopyrimidine structures and computational predictions. The data presented below is a combination of available information and estimated values to guide experimental design.

| Property | Value (with source/justification) |

| Physical State | Solid (Predicted based on hydrochloride salt form). |

| Melting Point | Not experimentally determined. Likely to be a crystalline solid with a relatively high melting point due to its ionic nature. |

| Boiling Point | Not applicable; likely to decompose upon strong heating. |

| Solubility | Predicted to be soluble in water and polar protic solvents like methanol and ethanol due to the hydrochloride salt and the presence of multiple nitrogen atoms capable of hydrogen bonding. Solubility in nonpolar organic solvents is expected to be low. |

| pKa | Not experimentally determined. The pyrimidine ring nitrogens and the primary amine will have distinct pKa values. The pyrimidine ring nitrogens are weakly basic. The primary aminomethyl group is expected to have a pKa in the range of 8-10, typical for primary alkyl amines, making it protonated at physiological pH. |

| Storage Conditions | Store in a dry, sealed container at room temperature.[1] Some suppliers recommend cold-chain transportation.[1] |

Synthesis Methodology: A Plausible Retrosynthetic Approach

Proposed Synthetic Workflow

The synthesis could logically proceed from a suitably substituted pyrimidine core, such as 2-(chloromethyl)-N,N-dimethylpyrimidin-5-amine or 2-(methoxymethyl)-N,N-dimethylpyrimidin-5-amine, followed by amination.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-(Chloromethyl)-N,N-dimethylpyrimidin-5-amine

-

To a solution of 5-bromo-2-(chloromethyl)pyrimidine in a suitable aprotic solvent (e.g., THF, dioxane), add an excess of N,N-dimethylamine (as a solution in THF or as a gas).

-

The reaction may require elevated temperatures and pressure in a sealed vessel to facilitate the nucleophilic aromatic substitution of the bromine atom.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-(chloromethyl)-N,N-dimethylpyrimidin-5-amine.

Step 2: Synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

-

Dissolve 2-(chloromethyl)-N,N-dimethylpyrimidin-5-amine in a suitable solvent such as acetonitrile in a pressure-rated vessel.[4]

-

Add an excess of aqueous ammonia.[4]

-

Heat the mixture at a controlled temperature (e.g., 80°C) for several hours.[4]

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Chemical Reactivity and Stability

The reactivity of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is dictated by its functional groups: the primary amine, the dimethylamino group, and the pyrimidine ring.

-

Primary Amine: The aminomethyl group is a primary nucleophile and can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. However, the amino substituents are electron-donating, which can modulate this reactivity.

-

Stability: The hydrochloride salt is expected to be more stable towards oxidation and degradation compared to the free base. The compound should be protected from strong oxidizing agents. The stability of aminopyrimidines can be influenced by substituents; electron-withdrawing groups can enhance the stability of certain intermediates.[5]

Caption: Key reactivity pathways of the core molecule.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Pyrimidine Protons: Aromatic protons on the pyrimidine ring are expected to appear as singlets or doublets in the downfield region (δ 7.0-9.0 ppm).

-

Aminomethyl Protons (-CH₂NH₂): A singlet or a broad singlet for the methylene protons adjacent to the primary amine, typically in the range of δ 3.5-4.5 ppm. The amine protons themselves would likely appear as a broad singlet that is exchangeable with D₂O.

-

N,N-dimethyl Protons (-N(CH₃)₂): A sharp singlet corresponding to the six equivalent protons of the dimethylamino group, likely in the range of δ 2.5-3.5 ppm.[6]

-

-

¹³C NMR:

-

Pyrimidine Carbons: Aromatic carbons of the pyrimidine ring would appear in the δ 100-160 ppm range.

-

Aminomethyl Carbon (-CH₂NH₂): The methylene carbon would be expected around δ 40-50 ppm.

-

N,N-dimethyl Carbons (-N(CH₃)₂): The methyl carbons would give a signal around δ 30-40 ppm.

-

-

IR Spectroscopy:

-

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching).[6]

-

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations would be observed around 2800-3100 cm⁻¹.

-

C=N and C=C Stretching: Vibrations from the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): For the free base (C₇H₁₂N₄), the molecular ion peak would be observed at m/z 152.20. In the case of the hydrochloride salt, the free base is typically observed.

-

Fragmentation: Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the dimethylamino group.

-

Applications in Drug Development: A Scaffold for Kinase Inhibition

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs.[2][3][7][8] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile component in drug design.[2][3] Aminopyrimidine derivatives, in particular, are prominent as kinase inhibitors.[6][9]

While there is no direct evidence linking 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride to a specific biological target, its structural features suggest it could be a valuable building block for the synthesis of kinase inhibitors. For instance, various substituted aminopyrimidines have shown potent activity against kinases such as Janus kinase 2 (JAK2), Checkpoint kinase 1 (CHK1), and Src/Abl.[7][9][10]

Caption: Potential kinase targets for derivatives of the title compound.

The aminomethyl group at the 2-position can be further functionalized to interact with specific residues in the kinase active site, while the dimethylamino group at the 5-position can influence solubility and metabolic stability. This makes the title compound a promising starting point for library synthesis in hit-to-lead optimization campaigns.

Safety and Handling

Based on available safety data for this and structurally related compounds, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride should be handled with appropriate precautions.[1]

Hazard Statements:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][12][13]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][12][13]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][12][13]

-

Do not eat, drink, or smoke when handling this compound.[10][12][13]

-

Wash hands thoroughly after handling.[10]

Conclusion

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is a chemical entity with considerable potential as a building block in drug discovery, particularly in the development of kinase inhibitors. While a comprehensive experimental characterization is yet to be published, its structural features and the established pharmacology of the aminopyrimidine scaffold provide a strong rationale for its inclusion in medicinal chemistry programs. This guide has provided a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, offering a valuable resource for researchers in the field. Further experimental validation of the properties and biological activities discussed herein is warranted.

References

-

PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Y-Biochemicals. (n.d.). CAS 944902-83-4 | 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

NIST. (n.d.). 2-(Dimethylamino)-5-nitropyridine. Retrieved from [Link]

- European Patent Office. (n.d.). EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines.

- Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 26-39.

- Lee, R. E., et al. (2024). Development of 2nd generation aminomethyl spectinomycins that overcome native efflux in Mycobacterium abscessus. Proceedings of the National Academy of Sciences, 121(3), e2314101120.

- Hou, J., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

- Kwiecień, A., & Ciunik, Z. (2015).

- Google Patents. (n.d.). US5382671A - Process for the preparation of 2-chloro-5-alkylaminomethyl-pyridines.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

PrepChem.com. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(chloromethyl)-n,n-dimethylpyridin-2-amine hydrochloride (C8H11ClN2). Retrieved from [Link]

Sources

- 1. 1260883-43-9|2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminopyridine [webbook.nist.gov]

- 13. PubChemLite - 5-(chloromethyl)-n,n-dimethylpyridin-2-amine hydrochloride (C8H11ClN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride. The synthesis is presented as a multi-step process, commencing with commercially available starting materials and culminating in the desired hydrochloride salt. Each step is accompanied by expert insights into the reaction mechanisms, causality behind experimental choices, and critical parameters for success.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic endogenous nucleobases and engage in a variety of non-covalent interactions with biological targets. The target molecule, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, is a valuable building block in drug discovery, offering multiple points for diversification and the introduction of pharmacophoric features. This guide aims to provide a robust and reproducible synthetic route to this important intermediate.

Overall Synthetic Strategy

The synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is designed as a three-step sequence starting from the readily available 2-methyl-N,N-dimethylpyrimidin-5-amine. The overall strategy is as follows:

-

Free-Radical Bromination: The synthesis commences with the selective bromination of the methyl group at the 2-position of the pyrimidine ring using N-bromosuccinimide (NBS). This step introduces a reactive handle for subsequent functionalization.

-

Gabriel Synthesis: The resulting 2-(bromomethyl) derivative is then converted to the corresponding primary amine via the Gabriel synthesis. This classic method ensures the clean formation of the primary amine, avoiding over-alkylation products.

-

Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt to enhance its stability and facilitate handling and purification.

This synthetic approach is logical and utilizes well-established and reliable chemical transformations, ensuring a high probability of success.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-N,N-dimethylpyrimidin-5-amine

This initial step focuses on the selective bromination of the 2-methyl group. A free-radical mechanism is employed, initiated by a radical initiator, to achieve the desired transformation.

Reaction Scheme:

Caption: Free-radical bromination of 2-methyl-N,N-dimethylpyrimidin-5-amine.

Causality and Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine radicals, which favors selective allylic/benzylic bromination over competing reactions like addition to the pyrimidine ring.[1][2]

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.[3]

-

Carbon Tetrachloride (CCl4): Carbon tetrachloride is an inert solvent that is suitable for free-radical reactions. It is important to use a dry, non-polar solvent to prevent side reactions.

-

Reflux: The reaction is carried out at reflux to ensure a sufficient rate of decomposition of AIBN and to drive the reaction to completion.

Detailed Protocol:

-

To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-N,N-dimethylpyrimidin-5-amine (1.0 eq).

-

Add carbon tetrachloride (CCl4) to dissolve the starting material.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).

-

Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-N,N-dimethylpyrimidin-5-amine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Methyl-N,N-dimethylpyrimidin-5-amine | 151.20 | 10 | 1.51 g |

| N-Bromosuccinimide (NBS) | 177.98 | 11 | 1.96 g |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.5 | 82 mg |

| Carbon Tetrachloride (CCl4) | - | - | 50 mL |

Table 1: Reagents for the synthesis of 2-(bromomethyl)-N,N-dimethylpyrimidin-5-amine.

Step 2: Gabriel Synthesis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from alkyl halides.[4][5][6][7][8] This two-part process involves the initial formation of an N-alkylated phthalimide, followed by its deprotection to release the desired primary amine.

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Causality and Experimental Choices:

-

Hydrochloric Acid (HCl): HCl is a strong acid that readily protonates the basic amino groups of the target molecule to form the corresponding hydrochloride salt. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the precipitation of the salt from the reaction mixture.

Detailed Protocol:

-

Dissolve the crude 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) dropwise with stirring until the pH of the solution is acidic (pH 1-2).

-

A precipitate of the hydrochloride salt should form. If no precipitate forms, the solution can be concentrated, and the product triturated with diethyl ether to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride.

Characterization and Purity Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point: To assess the purity of the crystalline solid.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Hydrazine hydrate is toxic and corrosive. Handle with extreme caution.

-

Carbon tetrachloride is a hazardous solvent and should be handled with appropriate care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

- Google Patents.

-

YouTube. Amine and HCl - salt formation reaction. [Link]

- Google Patents. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

- Google Patents. Preparation method of 2-amino-5-methyl-6-bromopyridine.

-

ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. [Link]

-

ACS Publications. Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. [Link]

-

PubChem. N,N-dimethylpyrimidin-5-amine. [Link]

-

YouTube. Gabriel Amine Synthesis. [Link]

-

Chemistry LibreTexts. 10.13: Halogenation—Addition of Halogen. [Link]

-

YouTube. Radical bromination. [Link]

-

Supporting Information. General procedure for the deprotection of the phthalimide. [Link]

-

Reddit. Hydrochloride salt of amine. [Link]

-

Chemistry LibreTexts. 6.4: Radical Reactions. [Link]

-

Royal Society of Chemistry. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. [Link]

- Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Pearson. For each compound, predict the major product of free-radical bromination. [Link]

-

YouTube. UCF CHM2210 - Chapter 8.14 - Halogenation, Why Anti Addition? [Link]

-

Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

Sciencemadness.org. Forming oxalte salts of amines. [Link]

-

Organic Mechanisms: Radicals Chapter 2. [Link]

-

Gabriel Synthesis. [Link]

-

PrepChem.com. Synthesis of 2-methylpyrimidin-5-yl 1-cyclohexylcyclohexane-1-carboxylate. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Google Patents. Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-t[4][5][9]riazolo[1,5-a]pyridine.

-

ResearchGate. Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

This guide provides a comprehensive technical overview of the spectroscopic data for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride (CAS No. 1260883-43-9).[1] Designed for researchers, scientists, and drug development professionals, this document delves into the predicted and expected spectroscopic characteristics of the molecule, offering insights into data acquisition and interpretation in the absence of publicly available experimental spectra.

Molecular Structure and Key Features

2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is a substituted pyrimidine with a molecular formula of C₇H₁₃ClN₄ and a molecular weight of 188.66 g/mol .[1] The structure, presented below, features a pyrimidine ring, a primary aminomethyl group at the 2-position, and a dimethylamino group at the 5-position. The hydrochloride salt form implies that one of the basic nitrogen atoms is protonated.

Figure 1: Chemical structure of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For hydrochloride salts of amines, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it allows for the observation of exchangeable protons (N-H), which would be lost in deuterated water (D₂O) due to rapid solvent exchange.[2][3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a roadmap for structural verification. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.0 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium salt are expected to be significantly deshielded and may appear as a broad signal due to quadrupolar broadening and exchange. |

| ~8.2 | Singlet | 1H | Pyrimidine C4-H | The proton at the 4-position of the pyrimidine ring is deshielded by the adjacent nitrogen atoms. |

| ~7.9 | Singlet | 1H | Pyrimidine C6-H | The proton at the 6-position is similarly deshielded by the neighboring nitrogen. |

| ~4.0 | Singlet | 2H | -CH₂-NH₃⁺ | The methylene protons are adjacent to the electron-withdrawing ammonium group, causing a downfield shift. |

| ~3.1 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups on the dimethylamino substituent are equivalent and appear as a single sharp peak. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum offers complementary information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~160 | Pyrimidine C2 | This carbon is bonded to two nitrogen atoms and the aminomethyl group, leading to a significant downfield shift. |

| ~158 | Pyrimidine C5 | Attached to the dimethylamino group and part of the aromatic system, this carbon is also significantly deshielded. |

| ~155 | Pyrimidine C4 | This carbon is adjacent to two nitrogen atoms within the pyrimidine ring. |

| ~140 | Pyrimidine C6 | This carbon is also part of the pyrimidine ring, adjacent to a nitrogen atom. |

| ~45 | -CH₂-NH₃⁺ | The carbon of the aminomethyl group is shifted downfield due to the attached nitrogen. |

| ~40 | -N(CH₃)₂ | The carbons of the dimethylamino group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride in 0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Figure 2: A generalized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern

For 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, the free base has a molecular weight of 152.20 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 152.

The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

-

Alpha-Cleavage at the Aminomethyl Group: Loss of a hydrogen radical from the molecular ion can lead to a resonance-stabilized iminium ion.

-

Fragmentation of the Dimethylamino Group: Cleavage of a methyl radical from the molecular ion can also occur.

-

Ring Fragmentation: The pyrimidine ring can undergo characteristic fragmentation, although this is often more complex.

A prominent fragment is expected at m/z 44, corresponding to the [CH₂=NH₂]⁺ ion, resulting from the cleavage of the bond between the methylene group and the pyrimidine ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely show a strong signal for the protonated molecule [M+H]⁺ at m/z 153.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Tandem Mass Spectrometry (MS/MS): To confirm fragmentation pathways, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Figure 3: A typical workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions

| Wave Number (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3250 | Primary Amine (salt) | N-H stretch |

| 3100 - 3000 | Aromatic C-H | C-H stretch |

| 2950 - 2850 | Alkyl C-H | C-H stretch |

| 1650 - 1550 | C=N and C=C | Ring stretching |

| 1450 - 1350 | -CH₂- and -CH₃ | Bending |

| 1300 - 1000 | C-N | Stretching |

The presence of the hydrochloride salt will likely broaden the N-H stretching bands.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Processing: A background spectrum is first collected and automatically subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride. By leveraging established principles of NMR, MS, and IR spectroscopy, researchers can effectively approach the characterization of this compound. The provided protocols offer a standardized methodology for acquiring high-quality data, ensuring the integrity and reliability of experimental results in drug discovery and development.

References

-

Minton, M. A., et al. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

- Cook, A. G., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Chemical Neuroscience.

-

WebSpectra. IR Absorption Table. [Link]

-

Petruncio, G. (2018). Response to "Can the salt form of my organic compound be determined using NMR?". ResearchGate. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride (C₇H₁₃ClN₄). As a substituted pyrimidine, this compound holds interest for researchers in medicinal chemistry and drug development. This document offers a detailed interpretation of the expected spectral features, grounded in fundamental NMR principles and comparative data from analogous structures. It is designed to serve as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of related heterocyclic compounds. We will delve into the causal factors influencing chemical shifts and coupling constants, present a robust protocol for sample preparation, and provide predicted spectral data to guide experimental work.

Introduction: The Structural Significance of a Substituted Pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride, presents a unique substitution pattern with an aminomethyl group at the C2 position and a dimethylamino group at the C5 position. The hydrochloride salt form is typical for enhancing the solubility and stability of amine-containing compounds.

A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the chemical identity, assessing purity, and elucidating the structure of this molecule. NMR spectroscopy provides a detailed roadmap of the molecular architecture by probing the magnetic environments of the hydrogen and carbon nuclei. This guide will systematically deconstruct the anticipated spectra, providing a logical framework for interpretation.

The structure and numbering convention for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride is presented below:

Figure 1. Structure of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride with atom numbering.

Experimental Protocol: Ensuring High-Quality NMR Data

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. For a hydrochloride salt like the title compound, solvent selection is critical to ensure solubility and minimize interfering signals.

Recommended Sample Preparation Workflow

Figure 2. Recommended workflow for NMR sample preparation.

Choice of Solvent: A Critical Decision

-

Deuterium Oxide (D₂O): As a hydrochloride salt, the compound is expected to be readily soluble in water. D₂O is an excellent choice as it will not produce a large solvent peak in the ¹H NMR spectrum. A key consideration when using D₂O is that the acidic protons of the ammonium group (-NH₃⁺) and any amine protons will exchange with deuterium, causing their signals to diminish or disappear. This can be a useful diagnostic tool.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. In DMSO-d₆, the exchange of acidic protons is much slower than in D₂O, meaning the signals from the -NH₃⁺ protons are more likely to be observed, typically as a broad singlet. The residual DMSO peak appears around 2.50 ppm in ¹H NMR and 39.52 ppm in ¹³C NMR.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity). The protonation of the aminomethyl group to form an ammonium salt (-CH₂-NH₃⁺) and the presence of the electron-donating and withdrawing groups on the pyrimidine ring will significantly influence the chemical shifts.

Predicted Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| H4 & H6 | 8.0 - 8.5 | Singlet (each) | Protons on the pyrimidine ring are in an electron-deficient environment, leading to a downfield shift. The two protons are in distinct chemical environments due to the different substituents at C2 and C5 and are not adjacent, hence they are expected to appear as two separate singlets. |

| -CH₂- (Aminomethyl) | 4.0 - 4.5 | Singlet | This methylene group is attached to the electron-withdrawing pyrimidine ring and the positively charged ammonium group, causing a significant downfield shift. With no adjacent protons, it will appear as a singlet. |

| -N(CH₃)₂ (Dimethylamino) | 3.0 - 3.5 | Singlet | The methyl protons of the dimethylamino group are in a relatively shielded environment compared to the other protons. Due to free rotation around the C-N and N-CH₃ bonds, the six protons are chemically equivalent and will appear as a single sharp singlet. |

| -NH₃⁺ (Ammonium) | 7.5 - 8.5 (in DMSO-d₆) | Broad Singlet | The protons on the positively charged nitrogen are deshielded and their signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. In D₂O, this signal will likely not be observed due to rapid deuterium exchange. |

Note: The predicted chemical shifts are estimates and can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Predicted Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 160 - 165 | Located between two nitrogen atoms in the pyrimidine ring and attached to the aminomethyl group, this carbon is significantly deshielded. |

| C4 & C6 | 155 - 160 | These carbons are part of the electron-deficient pyrimidine ring and are deshielded. They are expected to have similar but distinct chemical shifts. |

| C5 | 110 - 120 | This carbon is bonded to the electron-donating dimethylamino group, which causes a significant upfield (shielding) effect compared to the other ring carbons. |

| -CH₂- (Aminomethyl) | 40 - 45 | This aliphatic carbon is attached to the pyrimidine ring and the nitrogen of the ammonium group, resulting in a downfield shift compared to a simple alkane. |

| -N(CH₃)₂ (Dimethylamino) | 35 - 40 | The two methyl carbons are equivalent and appear in the typical range for N-methyl groups. |

Structural Elucidation Logic

The interpretation of the NMR spectra relies on a logical workflow that integrates information from both ¹H and ¹³C data, and potentially 2D NMR experiments for confirmation.

Figure 3. Logical workflow for structural elucidation using NMR data.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine hydrochloride. By understanding the influence of the pyrimidine ring and its substituents on the magnetic environments of the nuclei, researchers can confidently interpret experimental data. The provided protocols for sample preparation and the logical framework for spectral analysis serve as a practical resource for the characterization of this and structurally related compounds. While the spectral data presented here is predictive, it is based on well-established principles of NMR spectroscopy and provides a solid foundation for experimental verification.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357–1360.

-

MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. Retrieved from [Link]

The Aminomethylpyrimidine Scaffold: A Technical Guide to Mechanisms of Action in Drug Discovery

Abstract

The aminomethylpyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of targeted therapeutic agents. Its versatility allows for precise chemical modifications that can dictate affinity and selectivity for a diverse range of biological targets. This technical guide provides an in-depth exploration of the predominant mechanisms of action associated with aminomethylpyrimidine compounds, with a primary focus on their role as kinase inhibitors. We will dissect the molecular interactions, signaling consequences, and the critical experimental methodologies used to elucidate these mechanisms. Through a detailed case study in oncology, an examination of structure-activity relationships, and a review of alternative biological targets, this guide offers a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this potent chemical motif.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds are mainstays of drug discovery, and among them, the pyrimidine ring is particularly noteworthy. As a core component of nucleobases, its derivatives are well-positioned to interact with a vast array of biological macromolecules. The aminomethylpyrimidine substructure, in particular, offers a synthetically tractable and functionally versatile platform. The primary amine provides a key hydrogen-bonding feature, while the pyrimidine ring can engage in various non-covalent interactions, and the methylene linker allows for flexible positioning of additional pharmacophoric elements. This has led to their extensive investigation and successful development as inhibitors of key enzymes, most notably protein kinases, which are central regulators of cellular signaling.[1]

The Dominant Paradigm: Protein Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of numerous diseases, especially cancer.[1] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation, which acts as a molecular switch to control cellular functions like growth, proliferation, and survival.[2] Many aminomethylpyrimidine compounds function as ATP-competitive inhibitors, binding to the kinase's active site and preventing ATP from binding, thereby blocking the phosphorylation event.[3]

Case Study: Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)

A compelling example of the therapeutic potential of aminomethylpyrimidine compounds is in the treatment of Acute Myeloid Leukemia (AML). A significant portion of AML cases are characterized by mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, leading to constitutive kinase activation and uncontrolled proliferation of leukemic cells.[4]

While first and second-generation FLT3 inhibitors have been developed, their efficacy is often hampered by the development of adaptive and acquired resistance.[4][5] A key insight from recent research is that the inhibition of FLT3 alone can lead to the activation of compensatory survival pathways. One such pathway involves the checkpoint kinase 1 (CHK1).

A novel therapeutic strategy involves the dual inhibition of both FLT3 and CHK1. Aminomethylpyrimidine-based compounds have been designed to achieve this dual activity.[5][6]

Mechanism of Synergistic Action:

-

FLT3 Inhibition: The compound directly blocks the constitutively active FLT3 kinase, inhibiting downstream pro-proliferative signaling.

-

CHK1 Inhibition: Concurrently, blocking CHK1 disrupts the cell cycle checkpoint, forcing cells with DNA damage into mitosis, which ultimately triggers apoptosis.

-

Overcoming Resistance: Mechanistic studies have revealed that this dual inhibition leads to the downregulation of the c-Myc oncogene pathway and the subsequent activation of the p53 tumor suppressor pathway.[5][6][7] This multi-pronged attack not only enhances cytotoxicity against sensitive cells but also effectively overcomes the resistance mechanisms that plague single-agent FLT3 inhibitors.[5]

Caption: Dual inhibition of FLT3 and CHK1 by aminomethylpyrimidine compounds.

Elucidating the Mechanism: A Methodological Workflow

Determining the precise mechanism of action is a multi-step, iterative process. It begins with broad, high-throughput biochemical screening and progressively focuses on cellular effects and specific target engagement.

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol: Biochemical Kinase Activity Assay (ADP-Glo™)

Causality: The first step is to determine if the compound directly inhibits the enzymatic activity of the purified target kinase. The ADP-Glo™ assay is a robust method that quantifies the amount of ADP produced during the kinase reaction; less ADP signifies greater inhibition.[8][9][10]

Methodology:

-

Reagent Preparation:

-

Prepare kinase buffer, ATP solution at 2x the final desired concentration, and substrate solution at 2x the final concentration.

-

Prepare a serial dilution of the aminomethylpyrimidine test compound in kinase buffer.

-

-

Kinase Reaction Setup (384-well plate):

-

Add 2.5 µL of test compound dilution or vehicle control to appropriate wells.

-

Add 2.5 µL of a 2x kinase/substrate mixture to all wells.

-

Initiate the reaction by adding 5 µL of 2x ATP solution to all wells.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

Signal Generation and Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[11]

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol: Cellular Proliferation Assay (MTT Assay)

Causality: After confirming direct enzyme inhibition, it is crucial to assess whether this translates into a biological effect in a cellular context, such as inhibiting cancer cell proliferation. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]

Methodology:

-

Cell Seeding:

-

Culture the target cancer cell line (e.g., MV-4-11 for FLT3-mutated AML) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).[13]

-

Incubate for 24 hours to allow cells to adhere and resume growth.

-

-

Compound Treatment:

-

Prepare a serial dilution of the aminomethylpyrimidine test compound in culture media.

-

Remove the old media from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Carefully remove the media/MTT mixture from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[12][14]

-

Gently agitate the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the results to determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%).

-

Guiding Rational Design: Structure-Activity Relationships (SAR)

The potency and selectivity of aminomethylpyrimidine compounds are highly dependent on the nature and position of substituents on the pyrimidine core.[16][17] Understanding these structure-activity relationships (SAR) is fundamental to optimizing lead compounds.

Key Principles:

-

Hinge-Binding Motif: The 2-amino group is often a critical "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of affinity for many kinase inhibitors.

-

Modulation of Selectivity and Potency: Substituents at the 4, 5, and 6 positions of the pyrimidine ring explore different pockets within the ATP-binding site. Small, hydrophobic groups may be directed towards a "gatekeeper" residue, while larger, more polar groups can extend towards the solvent-exposed region.[18]

-

Improving Physicochemical Properties: Medicinal chemistry efforts often focus on modifying these substituents not just for potency but also to improve properties like solubility, metabolic stability, and oral bioavailability.[19]

| Compound Series | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Key SAR Insight | Target Kinase(s) | Reference |

| Series A | Piperidinylamino | H | Phenyl | Aromatic piperazinosulfonyl groups at R3 significantly increased inhibitory activity. | IKK-2 | [18] |

| Series B | - | Aryl Amide | - | 3,4,5-trimethoxy substitution on the aryl ring conferred potent activity. | Lck | [20] |

| Series C | 3-aryl | - | 2-aminopyridine | Modifications to the 3-aryl group increased potency and selectivity. | ALK2 | [21] |

Beyond Kinases: Alternative Mechanisms of Action

While kinase inhibition is a dominant mechanism, the versatile pyrimidine scaffold can be tailored to interact with other classes of enzymes.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides for DNA and RNA synthesis.[22][23] Rapidly proliferating cells, including cancer cells, are highly dependent on this pathway.[23]

Mechanism:

-

Certain pyrimidine derivatives act as inhibitors of DHODH.[24]

-

By blocking this enzyme, they deplete the intracellular pool of pyrimidines (UMP, UDP, UTP).[23][25]

-

This leads to a halt in DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis. This mechanism is distinct from direct DNA damage and represents a targeted metabolic intervention.[23]

Conclusion and Future Perspectives

The aminomethylpyrimidine scaffold remains a highly valuable core in the development of targeted therapies. Its primary mechanism of action, competitive kinase inhibition, has been successfully leveraged to create potent drugs, particularly in oncology. The ability to rationally design dual- or multi-targeted inhibitors based on this scaffold offers a promising strategy to combat the pervasive challenge of drug resistance.

Future research will likely focus on:

-

Expanding the Target Space: Applying the scaffold to inhibit novel or less-explored kinase families and other enzyme classes.

-